molecular formula C16H16N4O2 B6581853 2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide CAS No. 1209323-62-5

2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide

Cat. No.: B6581853
CAS No.: 1209323-62-5
M. Wt: 296.32 g/mol
InChI Key: FORLJNHGQLOCNE-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide is a synthetic organic compound that features an indole moiety and a pyridazinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyridazinone Group: The pyridazinone group can be synthesized by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The final step involves coupling the indole moiety with the pyridazinone group through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridazinone group can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound can be used as a probe to study the function of indole and pyridazinone-containing biomolecules.

    Industrial Applications: It may be used in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The pyridazinone group can interact with various enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetamide: Lacks the pyridazinone group, making it less versatile in terms of biological activity.

    N-(2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl)acetamide: Lacks the indole moiety, reducing its ability to interact with tryptophan-binding proteins.

Uniqueness

2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide is unique due to the presence of both the indole and pyridazinone groups, which allows it to interact with a broader range of biological targets and undergo a variety of chemical reactions.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15(17-8-9-20-16(22)6-3-7-19-20)10-12-11-18-14-5-2-1-4-13(12)14/h1-7,11,18H,8-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORLJNHGQLOCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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